
trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate contains a total of 40 bonds. There are 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate has a molecular weight of 247.33 g/mol. The predicted density is 1.06±0.1 g/cm3, and the predicted boiling point is 347.9±35.0 °C .Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
- Research has highlighted the importance of measuring human urinary carcinogen metabolites as a practical approach for obtaining significant information about tobacco and cancer. This includes studies on metabolites like trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), which are quantified in the urine of smokers or those exposed to environmental tobacco smoke. Such assays provide critical information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans, which could be relevant to the research applications of related compounds (Hecht, 2002).
Mucoactive Agents in Respiratory Disease Treatment
- Ambroxol, a mucoactive agent, has been widely studied for its efficacy in treating both acute and chronic respiratory diseases. It has shown significant benefits as a secretolytic therapy in bronchopulmonary disorders with abnormal mucus secretion and impaired mucus transport. The findings highlight ambroxol's efficacy and tolerability in children, indicating a potential area of research for related compounds in treating respiratory conditions (Kantar et al., 2020).
Ethylene Oxide Sterilization of Medical Devices
- The use of ethylene oxide (EO) as a sterilizing agent for medical devices has emerged significantly, based on its range of applications in new medical device development and sterilization. This highlights EO's action mechanism, toxicity, cycle design, and validation, suggesting a potential research avenue for related chemical compounds in sterilization processes (Mendes et al., 2007).
Alcohol Consumption Biomarkers
- Ethyl glucuronide (EtG) is a direct metabolite of ethanol used as a stable marker in various body fluids, tissues, and hair for detecting and quantifying alcohol consumption. This research area is crucial for understanding recent alcohol consumption, suggesting a possible research application for related compounds in monitoring alcohol intake and its effects on health (Wurst et al., 2003).
Antimicrobial Agents
- Studies on compounds like p-Cymene, a monoterpene with antimicrobial effects, underscore the ongoing need for new substances with antimicrobial properties. This review emphasizes the role of certain compounds in traditional medicines as antimicrobial agents, highlighting a research path for related chemicals in combating communicable diseases resistant to current treatments (Marchese et al., 2017).
Propiedades
IUPAC Name |
ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

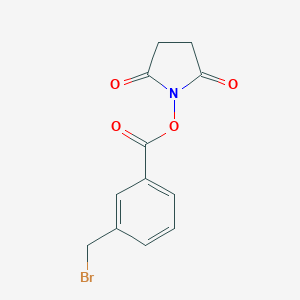
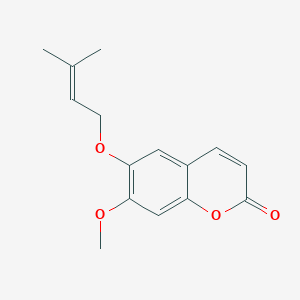

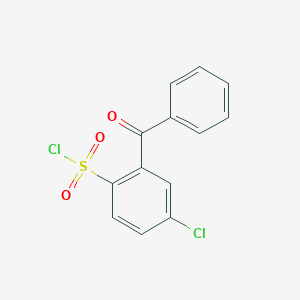
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
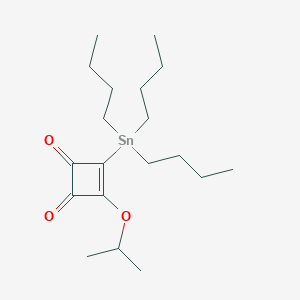
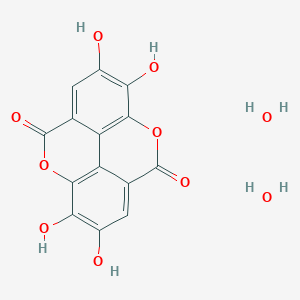
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)


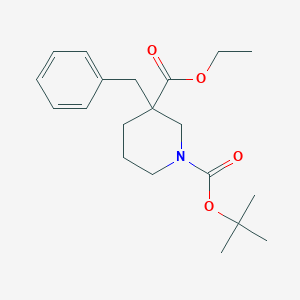
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
